molecular formula C17H18N2O6 B2712478 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396866-40-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B2712478
CAS No.: 1396866-40-2
M. Wt: 346.339
InChI Key: JQYMKZCBJNJISN-UHFFFAOYSA-N
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Description

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic compound featuring a 1,4-benzodioxin core, a furan-derived hydroxypropyl group, and an ethanediamide linker. The 1,4-benzodioxin moiety is structurally analogous to bioactive compounds such as silybin (a key component of silymarin), which exhibits antihepatotoxic properties .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-17(22,14-3-2-6-25-14)10-18-15(20)16(21)19-11-4-5-12-13(9-11)24-8-7-23-12/h2-6,9,22H,7-8,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMKZCBJNJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with 2-(furan-2-yl)-2-hydroxypropylamine under specific conditions to form the desired oxalamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable reaction vessels, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxalamide group can produce primary amines.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have highlighted the potential of compounds derived from N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide as therapeutic agents for Alzheimer's disease. A series of sulfonamide derivatives were synthesized, demonstrating moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to the pathology of Alzheimer's. For example:

  • Compound 5j : IC50 = 26.25 µM
  • Compound 5d : IC50 = 58.13 µM

These values indicate a promising avenue for further development in treating cognitive decline associated with Alzheimer's disease .

Antiviral Activity

The compound has also been included in antiviral screening libraries, suggesting its potential efficacy against viral infections. Its structural components may enhance its ability to interact with viral proteins or host cell receptors, although specific antiviral mechanisms remain to be elucidated .

Data Table: Summary of Biological Activities

CompoundTarget EnzymeIC50 (µM)Comments
Compound 5jAcetylcholinesterase26.25Moderate inhibition
Compound 5dAcetylcholinesterase58.13Moderate inhibition
Compound G856-3480Antiviral activityN/AIncluded in antiviral library

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl) derivatives demonstrated that modifications to the benzodioxin structure could enhance biological activity against specific targets such as AChE and α-glucosidase. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort investigated the structure-activity relationship of benzodioxin derivatives, emphasizing how substituents on the furan ring influence inhibitory activity against AChE. This work is crucial for guiding future modifications aimed at improving efficacy and selectivity for therapeutic targets .

Mechanism of Action

The mechanism by which N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity Source
Target Compound C₁₉H₂₀N₂O₆* ~396.38 1,4-Benzodioxin, furan, hydroxypropyl, ethanediamide Inferred: Hepatoprotection, enzyme inhibition
3',4'-(1",4"-Dioxino) flavone (4f) C₁₇H₁₄O₄ 282.29 Flavone, 1,4-dioxane Antihepatotoxic (SGOT/SGPT reduction)
3',4'-(2-Hydroxymethyl-1",4"-dioxino) flavone (4g) C₁₈H₁₆O₅ 312.32 Flavone, hydroxymethyl-1,4-dioxane Enhanced antihepatotoxic activity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridin-3-amine, dimethylaminomethyl, methoxy Research use (unvalidated for therapy)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₁F₃N₂O₂S 352.33 Benzothiazole, trifluoromethyl, acetamide Patent-listed (therapeutic potential)

Key Observations:

Antihepatotoxic Activity: Flavones with 1,4-dioxane rings (e.g., 4f, 4g) demonstrate significant hepatoprotection by normalizing SGOT/SGPT levels in rat models . The target compound’s 1,4-benzodioxin core may confer similar activity, though the ethanediamide linker could alter bioavailability or target specificity.

Substituent Effects : The hydroxymethyl group in 4g enhances antihepatotoxic efficacy compared to 4f . Similarly, the target compound’s 2-hydroxypropyl-furan group may improve binding to hepatic enzymes or antioxidant pathways.

The ethanediamide group in the target compound may act as a competitive inhibitor for similar targets.

Functional Analogues with Heterocyclic Motifs

Table 2: Functional Comparisons with Non-Benzodioxin Compounds

Compound Name / ID Key Functional Groups Bioactivity Relevance to Target Compound Source
Silymarin (Silybin) Flavonolignan, 1,4-dioxane Antihepatotoxic, antioxidant Structural mimicry via 1,4-benzodioxin
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid, cyclohexane Antioxidant (DPPH scavenging) Contrast: Hydroxamic acids vs. ethanediamide
ADB-FUBINACA Indazole-3-carboxamide, fluorobenzyl Synthetic cannabinoid receptor agonist Divergent activity despite benzodioxin presence

Key Observations:

Antioxidant Mechanisms : Hydroxamic acids (e.g., compound 8) exhibit radical-scavenging activity via their N-hydroxy groups . The target compound’s hydroxypropyl group may offer mild antioxidant effects, but its ethanediamide backbone likely prioritizes enzyme interaction over direct radical quenching.

Receptor Targeting: ADB-FUBINACA, despite containing a benzodioxin moiety, acts as a cannabinoid receptor agonist . This highlights how minor structural changes (e.g., carboxamide vs. ethanediamide) drastically alter biological targets.

Structure-Activity Relationship (SAR) Insights

  • 1,4-Benzodioxin Core : Critical for mimicking silymarin’s hepatoprotective effects . Electron-rich oxygen atoms in the dioxane ring may facilitate hydrogen bonding with hepatic enzymes.
  • Furan and Hydroxypropyl Groups : The furan ring’s aromaticity and the hydroxypropyl’s polarity may enhance blood-brain barrier penetration or metabolic stability compared to simpler alkyl chains .
  • Ethanediamide Linker : Unlike sulfonamides or hydroxamic acids, this group may reduce cytotoxicity while maintaining affinity for enzymatic pockets (e.g., α-glucosidase) .

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxin ring and a furan substituent, which are known to contribute to various biological activities. The molecular formula is C27H25N3O4SC_{27}H_{25}N_3O_4S, with a molecular weight of approximately 485.57 g/mol.

PropertyValue
Molecular FormulaC27H25N3O4S
Molecular Weight485.57 g/mol
LogP3.53
Polar Surface Area103 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways associated with various diseases.
  • Antiviral Activity : Similar compounds have been identified as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives containing furan moieties have shown promising results as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, with IC50 values in the low micromolar range .

Antiviral Properties

A related study highlighted that compounds structurally similar to this compound demonstrated significant antiviral activity against SARS-CoV-2. For example:

  • Compound F8-B22 exhibited an IC50 value of 1.55 μM against viral protease Mpro, indicating strong inhibitory potential .

Cytotoxicity

In vitro assessments have indicated that while some derivatives exhibit potent biological activities, they also maintain low cytotoxicity profiles. For instance:

  • CC50 values exceeding 100 μM were reported for certain derivatives in Vero and MDCK cell lines, suggesting a favorable safety margin for further development .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and therapeutic potential of compounds related to this compound:

  • Study on Antiviral Activity : A research article published in Nature described the design and synthesis of furan-containing compounds that effectively inhibited the Mpro enzyme from SARS-CoV-2. The structure–activity relationship (SAR) analysis revealed that modifications to the furan moiety significantly influenced inhibitory potency .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown promising absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed for benzodioxin-containing acetamide derivatives, and how are reaction conditions optimized?

Synthesis typically involves coupling reactions between benzodioxin-6-amine intermediates and activated carbonyl derivatives. For example, sulfonamide-acetamide hybrids are synthesized via:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides in aqueous Na₂CO₃ (pH 9–10) to form sulfonamide intermediates .
  • Step 2 : Substituting the intermediate with alkyl/aryl halides (e.g., 2-bromoacetamides) in DMF using LiH as a base (yields: 78–90%) .
  • Optimization : Reaction progress is monitored via TLC, and purification involves ice precipitation followed by filtration and drying. Adjusting substituents on phenyl rings (e.g., methyl, methoxy) can improve yields .

Q. How are structural and purity characteristics validated for these compounds?

  • Spectroscopy : ¹H-NMR confirms substituent integration (e.g., aromatic protons at δ 6.55–8.28, methylene groups at δ 4.18–4.25) .
  • Elemental Analysis : CHN analysis validates molecular formulas (e.g., C₂₄H₂₄N₂O₅S) with <0.5% deviation .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) ensures single-spot purity .

Q. What in vitro assays are used to screen for α-glucosidase inhibitory activity?

  • Protocol :

Pre-incubate test compounds (0.5 mM) with α-glucosidase (0.057 U) in phosphate buffer (pH 6.8, 37°C).

Add substrate (p-nitrophenyl glucopyranoside) and measure absorbance at 400 nm after 30 min.

Calculate IC₅₀ values using EZ-Fit enzyme kinetics software .

  • Controls : Acarbose (IC₅₀ = 37.38 ± 0.12 μM) serves as the reference .

Advanced Research Questions

Q. How do structural modifications influence α-glucosidase inhibition efficacy?

  • Substituent Effects :
  • Electron-donating groups (e.g., 2,3-dimethylphenyl in compound 7g) enhance activity (IC₅₀ = 95.64 ± 0.12 μM vs. acarbose’s 37.38 μM) .
  • Bulkier groups (e.g., 3,4-dimethylphenyl in 7k) reduce steric hindrance, improving binding (IC₅₀ = 81.12 ± 0.13 μM) .
    • SAR Trends : Meta-substituted phenyl rings show higher activity than para-substituted analogs due to better enzyme active-site complementarity .

Q. What computational strategies are used to validate enzyme inhibition mechanisms?

  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions between compounds and α-glucosidase (PDB ID: 2QMJ). Key residues (Asp215, Arg442) form hydrogen bonds with sulfonamide and acetamide groups .
  • MD Simulations : GROMACS assesses binding stability over 100 ns; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-enzyme complexes .

Q. How can discrepancies in reported IC₅₀ values be addressed methodologically?

  • Assay Variability : Standardize enzyme batches (e.g., Saccharomyces cerevisiae vs. mammalian sources) and buffer conditions (pH 6.8 vs. 7.4) .
  • Data Normalization : Use internal controls (e.g., acarbose in triplicate) and report SEM (e.g., 7k: 81.12 ± 0.13 μM) .

Experimental Design & Data Analysis

Q. What statistical approaches ensure robustness in enzyme inhibition studies?

  • Triplicate Replicates : Reduces intra-assay variability (e.g., % inhibition SD <5%) .
  • Dose-Response Curves : Fit data to Hill plots (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Q. How can synthetic yields be improved without compromising purity?

  • Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions .
  • Catalyst Screening : Test K₂CO₃ or Cs₂CO₃ as alternatives to LiH for milder conditions .

Contradictions & Future Directions

Q. Why do some analogs show weak α-glucosidase inhibition despite structural similarity?

  • Hypothesis : Polar groups (e.g., hydroxyl in furan-2-yl) may disrupt hydrophobic active-site interactions. Verify via logP calculations (e.g., AlogPS 3.0) .
  • Testing : Compare IC₅₀ of hydroxylated vs. methoxylated derivatives (e.g., 7g vs. 7i) .

Q. What in vivo models are recommended for validating anti-diabetic potential?

  • Streptozotocin (STZ)-Induced Diabetic Rats : Measure postprandial glucose levels after oral administration (dose: 10–50 mg/kg) .
  • Toxicity Screening : Assess liver/kidney function markers (ALT, creatinine) to rule off-target effects .

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